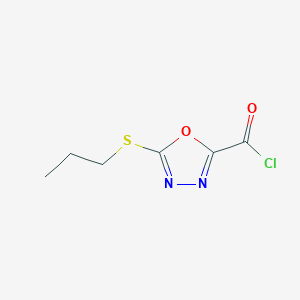![molecular formula C15H17Cl2NO4 B8521461 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B8521461.png)
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a 3,5-dichlorobenzyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a building block for polymers.
Mécanisme D'action
The mechanism of action for 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring and benzyl group may play crucial roles in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-BOC-Piperidin-4-yl)acetic acid: Similar in structure but lacks the 3,5-dichlorobenzyl group.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of the benzyl group.
Uniqueness
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is unique due to the presence of the 3,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C15H17Cl2NO4 |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H17Cl2NO4/c16-12-5-11(6-13(17)8-12)9-22-15(21)18-3-1-10(2-4-18)7-14(19)20/h5-6,8,10H,1-4,7,9H2,(H,19,20) |
Clé InChI |
MTNCIQQUSWSPRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)O)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8521486.png)
